2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
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Description
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has demonstrated that derivatives similar to the compound have exhibited promising antimicrobial and antitumor activities. For instance, compounds with the benzo[d]imidazol moiety have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Furthermore, certain pyridine derivatives incorporating thiophene, pyrazole, coumarin derivatives, and benzo[d]imidazole moiety have shown significant antitumor activities against cancer cell lines (Mohareb & Gamaan, 2018).
Anti-HIV and Antiviral Activities
Compounds structurally similar to 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone have been explored for their anti-HIV and antiviral properties. For instance, derivatives of nitroimidazoles and piperazinyl have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, compounds with pyrazolo[3,4-b]pyridin moieties have been studied for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Corrosion Inhibition
Certain 1,3,4-oxadiazole derivatives have shown potential as corrosion inhibitors. For example, a study explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, assessing their effectiveness through various analytical methods (Ammal, Prajila, & Joseph, 2018).
Enzyme Inhibition for Disease Treatment
The compound has structural similarities to molecules investigated for their potential as enzyme inhibitors in disease treatment. For instance, a derivative was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with implications for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c30-21(29-13-11-28(12-14-29)19-7-3-4-10-23-19)15-32-22-27-26-20(31-22)9-8-18-24-16-5-1-2-6-17(16)25-18/h1-7,10H,8-9,11-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDCCWRIYASBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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